Cas no 551920-78-6 (N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE is a specialized heterocyclic compound featuring a thiophene core substituted with a pyrrole moiety and an N-methyl carboxamide functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both sulfur and nitrogen heteroatoms enhances its potential for forming diverse molecular interactions, which can be leveraged in the development of bioactive compounds or functional materials. Its well-defined reactivity profile allows for precise modifications, facilitating applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity.
N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE structure
551920-78-6 structure
商品名:N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE
CAS番号:551920-78-6
MF:C10H10N2OS
メガワット:206.264200687408
MDL:MFCD02187316
CID:5233570

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE
    • N-methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
    • MDL: MFCD02187316
    • インチ: 1S/C10H10N2OS/c1-11-10(13)9-8(4-7-14-9)12-5-2-3-6-12/h2-7H,1H3,(H,11,13)
    • InChIKey: BZLBHTVSVNKAJO-UHFFFAOYSA-N
    • ほほえんだ: CNC(C1SC=CC=1N1C=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 206.051
  • どういたいしつりょう: 206.051
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
5R-1013-50MG
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
551920-78-6 >90%
50mg
£102.00 2023-09-07
abcr
AB342337-100mg
N-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide; .
551920-78-6
100mg
€283.50 2025-02-15
Key Organics Ltd
5R-1013-1MG
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
551920-78-6 >90%
1mg
£37.00 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00906983-1g
N-Methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
551920-78-6 90%
1g
¥2401.0 2024-04-18
abcr
AB342337-100 mg
N-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide; .
551920-78-6
100mg
€208.80 2023-06-21
Key Organics Ltd
5R-1013-100MG
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
551920-78-6 >90%
100mg
£146.00 2023-09-07
Key Organics Ltd
5R-1013-5MG
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
551920-78-6 >90%
5mg
£46.00 2023-09-07
Key Organics Ltd
5R-1013-10MG
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
551920-78-6 >90%
10mg
£63.00 2023-09-07
Ambeed
A922397-1g
N-Methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
551920-78-6 90%
1g
$350.0 2023-03-17

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 関連文献

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDEに関する追加情報

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE (CAS No. 551920-78-6): A Comprehensive Overview

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE (CAS No. 551920-78-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various scientific and industrial fields. This heterocyclic compound features a thiophene core substituted with a pyrrole ring and a carboxamide functional group, making it a versatile building block for more complex chemical syntheses.

The molecular structure of N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE combines aromatic systems with polar functional groups, resulting in interesting electronic properties that are currently being explored in materials science. Researchers are particularly interested in how the electron-rich pyrrole and thiophene components interact within this molecular framework, which could lead to applications in organic electronics and conductive polymers.

In pharmaceutical research, compounds containing thiophene-pyrrole hybrids like 551920-78-6 are being investigated for their potential biological activities. The presence of both nitrogen and sulfur heteroatoms in the structure makes it a promising scaffold for drug discovery, particularly in the development of novel therapeutic agents. Current studies focus on understanding its interaction with biological targets and possible modifications to enhance bioavailability.

The synthesis of N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions that carefully construct the molecular architecture. Modern synthetic approaches emphasize green chemistry principles, aiming to improve yields while minimizing environmental impact. These methods are particularly relevant given the growing demand for sustainable chemical production in both academic and industrial settings.

Analytical characterization of 551920-78-6 employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for its various applications. Recent advancements in analytical instrumentation have significantly improved our ability to study such complex heterocyclic systems in detail.

From a commercial perspective, N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE serves as an important intermediate in specialty chemical manufacturing. Its unique combination of structural features makes it valuable for producing more complex molecules used in diverse industries. The global market for such specialized intermediates continues to grow, driven by increasing demand from the pharmaceutical and advanced materials sectors.

In material science applications, derivatives of 551920-78-6 are being explored for their potential in organic semiconductors and photovoltaic devices. The compound's ability to facilitate electron transport while maintaining stability makes it particularly interesting for next-generation electronic materials. This aligns with current research trends focusing on organic electronic materials for flexible and sustainable technologies.

Safety considerations for handling N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this chemical. Researchers emphasize the importance of understanding material safety data sheets for all laboratory chemicals.

The future research directions for 551920-78-6 include exploring its potential in catalysis and as a ligand in coordination chemistry. The presence of multiple heteroatoms in its structure offers opportunities for metal binding and catalytic activity. Such applications could contribute to the development of more efficient and selective chemical processes in industrial chemistry.

Environmental fate studies of N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE are becoming increasingly important as regulatory requirements for chemical substances become more stringent. Understanding its biodegradation pathways and potential ecological impacts ensures responsible use and disposal of this compound in research and industrial applications.

In academic circles, 551920-78-6 serves as an excellent example for teaching advanced concepts in heterocyclic chemistry. Its structure demonstrates important principles of aromaticity, electronic effects, and functional group compatibility. Many university laboratories include similar compounds in their advanced organic chemistry curricula to illustrate these fundamental concepts.

The patent landscape surrounding N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE and its derivatives continues to evolve, with new applications being claimed regularly. Intellectual property protection for novel uses of this compound reflects its growing importance in various technological fields. Companies investing in research involving this compound often prioritize patent strategies to protect their innovations.

Quality control standards for 551920-78-6 have become more rigorous as its applications expand. Analytical methods for purity assessment now routinely include HPLC and GC-MS techniques to ensure batch-to-batch consistency. These quality measures are particularly critical when the compound is used as a pharmaceutical intermediate or in materials science applications where purity directly affects performance.

Recent scientific publications have highlighted novel synthetic routes to N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE that improve efficiency and reduce waste generation. These developments align with the chemical industry's broader shift toward green chemistry principles and sustainable manufacturing practices. Researchers continue to explore catalytic methods and alternative solvents to optimize the production process.

Storage recommendations for 551920-78-6 typically suggest keeping the compound in a cool, dry environment protected from light and moisture. Proper storage conditions help maintain the chemical's stability over extended periods, which is important for research continuity and commercial applications. Many suppliers now offer specialized packaging options to ensure product integrity during transportation and storage.

The global supply chain for N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE has expanded significantly in recent years to meet growing demand from research institutions and industrial users. Multiple manufacturers now produce this compound, offering various purity grades tailored to different applications. This increased availability has facilitated broader research into its potential uses across multiple disciplines.

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